N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine
CAS No.: 651729-12-3
Cat. No.: VC16824610
Molecular Formula: C12H12F3N
Molecular Weight: 227.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651729-12-3 |
|---|---|
| Molecular Formula | C12H12F3N |
| Molecular Weight | 227.22 g/mol |
| IUPAC Name | N,N-dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine |
| Standard InChI | InChI=1S/C12H12F3N/c1-16(2)9-5-7-10-6-3-4-8-11(10)12(13,14)15/h3-4,6,8H,9H2,1-2H3 |
| Standard InChI Key | RXGUHMWDKDGZMX-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CC#CC1=CC=CC=C1C(F)(F)F |
Introduction
Chemical Identification and Structural Features
Molecular Identity
N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine is systematically identified by the following descriptors:
| Property | Value |
|---|---|
| CAS Registry Number | 651729-12-3 |
| IUPAC Name | N,N-dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine |
| Molecular Formula | |
| Molecular Weight | 227.22 g/mol |
| SMILES Notation | CN(C)CC#CC1=CC=CC=C1C(F)(F)F |
| InChI Key | RXGUHMWDKDGZMX-UHFFFAOYSA-N |
The compound’s structure features a phenyl ring substituted with a trifluoromethyl (-CF) group at the ortho position, connected via a propynyl (-C≡C-) spacer to a dimethylamine (-N(CH)) group. This arrangement confers significant electronic anisotropy, with the electron-withdrawing -CF group polarizing the phenyl ring and the alkyne moiety enhancing electrophilicity.
Structural Isomerism
A closely related isomer, N,N-dimethyl-3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-amine (CID 3049684), differs only in the -CF group’s position (meta instead of ortho). While sharing the same molecular weight and formula, steric and electronic distinctions between the isomers influence their reactivity and intermolecular interactions.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of N,N-dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine typically involves sequential functionalization steps:
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Formation of the Propynyl Linkage: A Sonogashira coupling or similar cross-coupling reaction may introduce the alkyne group between the aromatic and amine moieties.
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Introduction of the Trifluoromethyl Group: Electrophilic trifluoromethylation using reagents like Umemoto’s reagent or CFTMS under catalytic conditions can install the -CF group at the ortho position.
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Amine Functionalization: Quaternization of the amine with methyl groups is achieved via alkylation using methyl iodide or dimethyl sulfate in the presence of a base.
Optimization Challenges
Key challenges include controlling regioselectivity during trifluoromethylation and minimizing side reactions involving the alkyne’s high reactivity. Solvent choice (e.g., dichloromethane or THF) and temperature control are critical to achieving high yields .
Reactivity and Applications
Electrophilic Behavior
The compound’s alkyne and iminium-like characteristics enable diverse reactivity patterns. Studies on analogous propyne iminium salts (e.g., -dimethyl-3-phenyl-1-trifluoromethyl-propyne iminium triflate) reveal two primary pathways :
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Ambident Electrophilicity: The alkyne acts as a dual electrophile, participating in:
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Heteroaromatic Substitution: Reacting with electron-rich heterocycles (furans, thiophenes) to form substitution products.
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Annulation Reactions: Serving as a 1,3-biselectrophile to construct CF-containing fused rings (e.g., cyclopenta[]furan derivatives).
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[2+2] Cycloadditions: With dienes or styrenes, the electron-deficient alkyne undergoes double cycloadditions, yielding bicyclic structures .
Crystallographic and Spectroscopic Data
Crystallography
Although no single-crystal data for N,N-dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine are publicly available, related iminium salts exhibit orthorhombic or monoclinic crystal systems. For example, a phenylene-tethered bis(iminium) derivative crystallizes in the monoclinic space group with unit cell parameters Å, Å, Å . These data suggest potential packing interactions driven by the -CF group’s polarity.
Spectroscopic Signatures
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NMR: NMR spectra typically show resonances for aromatic protons (δ 7.2–7.8 ppm), alkyne carbons (δ 70–90 ppm in ), and dimethylamine groups (δ 2.2–2.5 ppm).
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IR: Stretching vibrations for C≡C (≈2100 cm) and C-F (1100–1200 cm) are diagnostic.
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